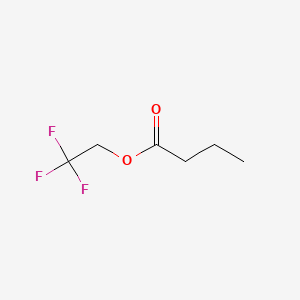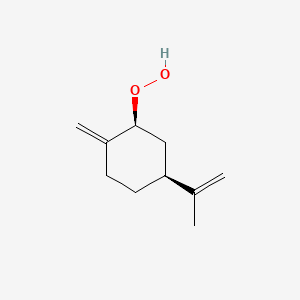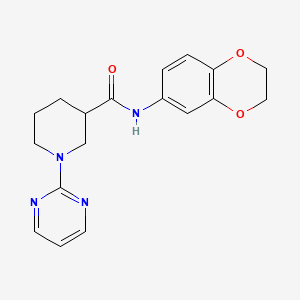
Butyrate de 2,2,2-trifluoroéthyle
Vue d'ensemble
Description
2,2,2-Trifluoroethyl butyrate is an organic compound with the chemical formula C6H9F3O2. It is a colorless liquid with a distinctive odor and is known for its solubility in ethanol, ether, and chloroform, but it is insoluble in water . This compound is commonly used as a solvent in organic synthesis, particularly for compounds with high polarity .
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for preparing 2,2,2-trifluoroethyl butyrate involves the esterification of butyric acid with 2,2,2-trifluoroethanol.
Transesterification Reaction: Another method involves the transesterification of butyric acid with 2,2,2-trifluoroethyl acetate.
Industrial Production Methods:
- The industrial production of 2,2,2-trifluoroethyl butyrate generally follows the esterification route due to its simplicity and cost-effectiveness. Large-scale production involves continuous flow reactors to maintain optimal reaction conditions and maximize yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed:
Oxidation: Trifluoroacetic acid, butyric acid derivatives.
Reduction: 2,2,2-Trifluoroethanol, butanol.
Substitution: Substituted esters.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl butyrate has several applications in scientific research:
Mécanisme D'action
- Ultimately, the breakdown of FESs can lead to the formation of trifluoroacetic acid (TFA) and COF₂, which have environmental implications .
Mode of Action
Biochemical Pathways
Action Environment
Analyse Biochimique
Biochemical Properties
2,2,2-Trifluoroethyl butyrate plays a significant role in biochemical reactions, particularly in the field of enzymatic catalysis. It is known to interact with enzymes such as porcine pancreatic lipase, which catalyzes the transesterification of this compound . The interaction between 2,2,2-Trifluoroethyl butyrate and lipase is crucial for the resolution of unsubstituted and N-alkyl substituted 2-amino-1-phenylethanols. Additionally, the kinetics of the reaction of hydroxyl radicals and chlorine atoms with 2,2,2-Trifluoroethyl butyrate has been studied, highlighting its reactivity in different chemical environments .
Cellular Effects
The effects of 2,2,2-Trifluoroethyl butyrate on various cell types and cellular processes are not extensively documented. Its structural similarity to butyrate suggests potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Butyrate is known to affect microbial composition in the intestinal lumen and bacterial number, which may influence heat shock protein expression in gut tissues . By analogy, 2,2,2-Trifluoroethyl butyrate may exhibit similar cellular effects, although specific studies are needed to confirm this.
Molecular Mechanism
The molecular mechanism of 2,2,2-Trifluoroethyl butyrate involves its interaction with various biomolecules. It is known to participate in lipase-catalyzed reactions, where it acts as a substrate for the enzyme, leading to the formation of specific products . The compound’s reactivity with hydroxyl radicals and chlorine atoms also suggests its involvement in oxidative processes
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2,2,2-Trifluoroethyl butyrate over time are important factors to consider. Studies have shown that the compound can undergo transesterification reactions catalyzed by lipase, indicating its stability under specific conditions Detailed information on its long-term effects on cellular function in in vitro or in vivo studies is limited
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoroethyl butyrate at different dosages in animal models have not been extensively studied. Its structural analog, butyrate, has been shown to have dose-related effects on microbial composition and nutrient digestibility in the gastrointestinal tract It is reasonable to hypothesize that 2,2,2-Trifluoroethyl butyrate may exhibit similar dosage-dependent effects, including potential toxic or adverse effects at high doses
Metabolic Pathways
2,2,2-Trifluoroethyl butyrate is involved in various metabolic pathways, particularly those related to its enzymatic interactions. The compound is known to participate in lipase-catalyzed reactions, leading to the formation of specific products . Additionally, its reactivity with hydroxyl radicals and chlorine atoms suggests its involvement in oxidative metabolic pathways
Transport and Distribution
The transport and distribution of 2,2,2-Trifluoroethyl butyrate within cells and tissues are not well-documented. Its structural similarity to butyrate suggests that it may be transported and distributed in a similar manner. Butyrate is known to be absorbed by colonocytes and rapidly metabolized in the gut wall and liver . It is plausible that 2,2,2-Trifluoroethyl butyrate follows a similar transport and distribution pattern, although specific studies are needed to confirm this.
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoroethyl butyrate and its effects on activity or function are not extensively studied. Its involvement in lipase-catalyzed reactions suggests that it may be localized in cellular compartments where these enzymes are active
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethyl butyrate can be compared with other similar compounds such as:
2,2,2-Trifluoroethyl acetate: Similar in structure but with an acetate group instead of a butyrate group. It has different reactivity and applications.
2,2,2-Trifluoroethyl propionate: Another similar compound with a propionate group, used in different synthetic applications.
2,2,2-Trifluoroethyl formate: Contains a formate group and is used in different chemical reactions compared to the butyrate ester.
Uniqueness:
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXWRCYOMLUJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190591 | |
| Record name | 2,2,2-Trifluoroethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-27-7 | |
| Record name | 2,2,2-Trifluoroethyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoroethyl Butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,2,2-Trifluoroethyl butyrate in lipase-catalyzed transesterification reactions?
A1: 2,2,2-Trifluoroethyl butyrate serves as an acyl donor in lipase-catalyzed transesterification reactions. [, , , ] This means it provides the butyryl group (CH3CH2CH2CO) to another molecule, typically an alcohol, in a reaction facilitated by the enzyme lipase. This process is particularly useful for resolving racemic mixtures of alcohols, meaning separating the two mirror-image forms (enantiomers) of the alcohol molecule.
Q2: Can temperature impact the enantioselectivity of lipase-catalyzed transesterifications with 2,2,2-Trifluoroethyl butyrate?
A3: Yes, temperature can influence both the reaction rate and enantioselectivity of transesterifications involving 2,2,2-Trifluoroethyl butyrate. [, ] While the specific relationship between temperature and selectivity requires further investigation for this compound, these studies highlight the importance of temperature control in optimizing enzymatic reactions for desired enantiomeric purity.
Q3: Has 2,2,2-Trifluoroethyl butyrate been explored in battery applications?
A4: Yes, 2,2,2-Trifluoroethyl butyrate has been investigated as a potential co-solvent in lithium-ion battery electrolytes. [, ] Researchers are particularly interested in its potential to improve the performance of these batteries over a wide range of operating temperatures, potentially enhancing their safety characteristics.
Q4: How does 2,2,2-Trifluoroethyl butyrate contribute to the synthesis of myo-inositol phosphates?
A5: 2,2,2-Trifluoroethyl butyrate plays a crucial role in the regioselective and enantioselective synthesis of myo-inositol phosphates. [] In the presence of porcine pancreatic lipase, it selectively acylates the hydroxyl group at the C-5 position of racemic 1,2-O-Cyclohexylidene-myo-inositol. This specific acylation allows for further chemical modifications, ultimately leading to the synthesis of important molecules like myo-inositol 1,4,6-trisphosphate and myo-inositol 1,4,5,6-tetrakisphosphate.
Q5: What is known about the atmospheric degradation of 2,2,2-Trifluoroethyl butyrate?
A6: Studies have investigated the tropospheric degradation of 2,2,2-Trifluoroethyl butyrate, focusing on its reaction kinetics with hydroxyl radicals (OH) and chlorine atoms (Cl) at 298 K. [, ] These reactions are essential for understanding the compound's fate in the atmosphere and its potential environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[1-[Oxo(1-pyrrolidinyl)methyl]cyclohexyl]-3-(phenylmethyl)urea](/img/structure/B1202098.png)
![1-Cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine](/img/structure/B1202100.png)
![4-[3-(4-Fluorophenyl)-2,5,6-trimethyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1202101.png)

![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)


